3,3,4,4-Tetramethylazetidin-2-one

Vue d'ensemble

Description

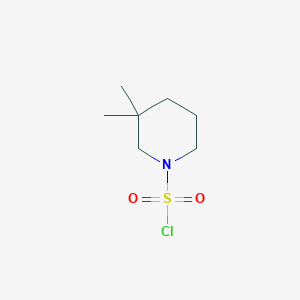

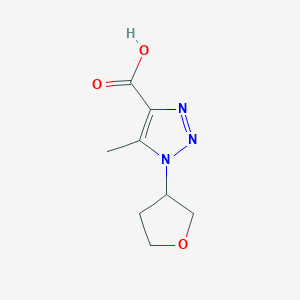

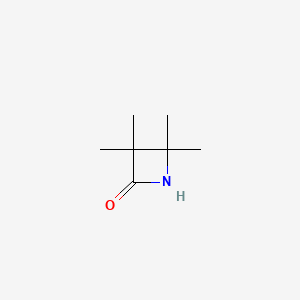

3,3,4,4-Tetramethylazetidin-2-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is used for research purposes .

Molecular Structure Analysis

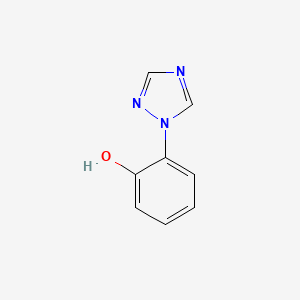

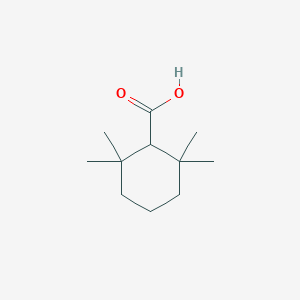

The molecular structure of 3,3,4,4-Tetramethylazetidin-2-one consists of a four-membered azetidin-2-one ring with four methyl groups attached to the 3rd and 4th carbon atoms . The exact 3D structure is not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3,4,4-Tetramethylazetidin-2-one are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .Applications De Recherche Scientifique

NAAA Inhibition for Anti-inflammatory Effects

3,3,4,4-Tetramethylazetidin-2-one derivatives, particularly 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b), have shown significant potential as inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition results in pronounced anti-inflammatory effects in animal models. Research has delved into structure-activity relationship (SAR) studies to identify key structural and stereochemical features necessary for effective NAAA inhibition. These studies highlight the importance of substitutions at the β-position of the 2-oxo-3-azetidinyl ring and the size and shape of the carbamic acid ester side chain. This has led to the discovery of novel inhibitors like 3ak with improved physicochemical and drug-like profiles, suggesting their potential as therapeutic agents for pain and inflammation treatment (Nuzzi et al., 2016).

Ring Expansion in Organic Synthesis

Tetrabutylammonium cyanide has been used to catalyze the ring expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones through a novel N1-C4 bond cleavage of the beta-lactam nucleus. This transformation represents a new, efficient pathway to enantiopure succinimide derivatives from beta-lactam aldehydes, highlighting the utility of 3,3,4,4-tetramethylazetidin-2-one derivatives in synthetic organic chemistry (Alcaide et al., 2005).

Antibacterial Applications

Research on 5-Hydroxymethyl-oxazolidin-2-one antibacterials has shown that compounds comprising chemically linked 5-hydroxymethyl-oxazolidinone and tetracyclic-quinolone moieties act as potent antibacterial agents against selected Gram-positive and Gram-negative bacteria. These compounds might exhibit a dual mode of action, inhibiting topoisomerases IV and protein synthesis. The stability of the linkers in these compounds makes them significant in the field of antibacterial research (Phillips & Sharaf, 2009).

Antidepressant and Anticonvulsant Activities

Studies have explored 3-aminoazetidine derivatives, modified from 3-α-oxyazetidine, as potential broad-spectrum antidepressants. The derivatives have been tested for their inhibitory reuptake activities against serotonin, norepinephrine, and dopamine neurotransmitters. This research has led to the identification of compounds like 10dl as promising candidates for further studies in antidepressant therapies (Han et al., 2014). Additionally, the synthesis of new 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones) has demonstrated significant anticonvulsant activity, underscoring the therapeutic potential of azetidin-2-ones in treating convulsions (Singh et al., 1994).

Propriétés

IUPAC Name |

3,3,4,4-tetramethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)5(9)8-7(6,3)4/h1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSQLMMZAQIQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4-Tetramethylazetidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)

![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3377590.png)